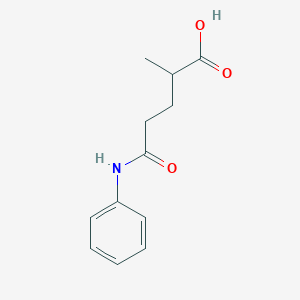

5-anilino-2-methyl-5-oxopentanoic acid

Description

Properties

IUPAC Name |

5-anilino-2-methyl-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(12(15)16)7-8-11(14)13-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMSBQGHHOGESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-anilino-2-methyl-5-oxopentanoic acid typically involves the reaction of aniline with a suitable precursor, such as 2-methyl-5-oxopentanoic acid. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the anilino group. Common reagents used in the synthesis include methanesulfonic acid and phenylhydrazine hydrochloride .

Industrial Production Methods

Industrial production of 5-anilino-2-methyl-5-oxopentanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing the reactants in a suitable solvent, followed by purification techniques like crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-anilino-2-methyl-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

5-anilino-2-methyl-5-oxopentanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-anilino-2-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The aniline group can participate in various biochemical reactions, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

5-guanidino-3-methyl-2-oxopentanoic acid: Similar in structure but contains a guanidino group instead of an aniline group.

Indole derivatives: Share some structural similarities and are known for their diverse biological activities.

Uniqueness

5-anilino-2-methyl-5-oxopentanoic acid is unique due to the presence of the aniline group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-anilino-2-methyl-5-oxopentanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via a nucleophilic acyl substitution reaction. Starting materials include 2-methyl-5-oxopentanoic acid derivatives and aniline. Glutaric anhydride or activated esters (e.g., N-hydroxysuccinimide esters) can facilitate coupling under reflux with a base like triethylamine in aprotic solvents (e.g., DMF or THF). Purification via recrystallization or column chromatography (using silica gel and a gradient of ethyl acetate/hexane) is critical to isolate the product. Reaction optimization should focus on stoichiometric ratios (1:1.2 for aniline:acid derivative), temperature (60–80°C), and catalyst selection (e.g., DMAP for enhanced acylation) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 5-anilino-2-methyl-5-oxopentanoic acid?

- Methodological Answer :

- 1H/13C NMR : Identify the methyl group at position 2 (δ ~1.2–1.5 ppm for CH3), the anilino NH proton (δ ~8.5–9.0 ppm, broad singlet), and the carboxylic acid proton (δ ~12–13 ppm, broad). The aromatic protons from the anilino group appear as multiplets (δ ~6.5–7.5 ppm).

- IR Spectroscopy : Confirm the carbonyl (C=O) stretch of the ketone (~1700–1750 cm⁻¹) and carboxylic acid (~2500–3300 cm⁻¹ broad for -OH).

- Mass Spectrometry : ESI-MS in negative mode can detect the molecular ion [M-H]⁻, with fragmentation patterns indicating loss of CO2 (44 Da) from the carboxylic acid group .

Q. How can researchers assess the purity of 5-anilino-2-methyl-5-oxopentanoic acid, and what analytical thresholds are acceptable for in vitro studies?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 10–90% acetonitrile over 20 min). Purity ≥95% (area under the curve) is standard for biological assays.

- Melting Point : A sharp melting range (±2°C) indicates homogeneity.

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4% .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial configuration of 5-anilino-2-methyl-5-oxopentanoic acid, particularly its keto-enol tautomerism?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL software can determine bond lengths and angles. The keto form is confirmed by a planar carbonyl group (C=O bond length ~1.21 Å) and absence of enolic O-H signals. Twinning or disorder in crystals may require high-resolution data (≤1.0 Å) and refinement with restraints for anisotropic displacement parameters. Synchrotron sources enhance data quality for low-symmetry space groups .

Q. What computational strategies predict the reactivity of 5-anilino-2-methyl-5-oxopentanoic acid in nucleophilic or electrophilic environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO). A low LUMO energy (~-1.5 eV) suggests susceptibility to nucleophilic attack at the ketone.

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict aggregation or hydrogen-bonding interactions affecting reactivity .

Q. How should researchers address contradictory data on the compound’s biological activity across different assay systems?

- Methodological Answer : Conduct meta-analysis with the following steps:

Assay Standardization : Compare protocols (e.g., cell lines, incubation times, solvent controls).

Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values.

Statistical Robustness : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess variability.

Contradictions may arise from differences in membrane permeability (logP ~1.8) or metabolic stability in hepatic microsomes .

Q. What strategies optimize the compound’s stability in aqueous buffers for long-term biochemical studies?

- Methodological Answer :

- pH Control : Maintain pH 6–7 (near the carboxylic acid pKa ~4.5) to minimize hydrolysis of the anilino group.

- Lyophilization : Store as a lyophilized powder at -80°C. For solutions, use cryoprotectants (e.g., 10% trehalose) and avoid repeated freeze-thaw cycles.

- Chelating Agents : Add EDTA (1 mM) to prevent metal-catalyzed degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.